溴乙酰胆碱溴化物

描述

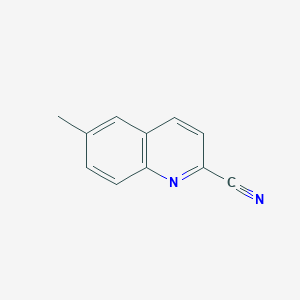

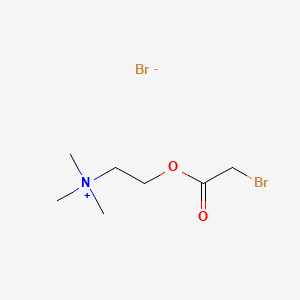

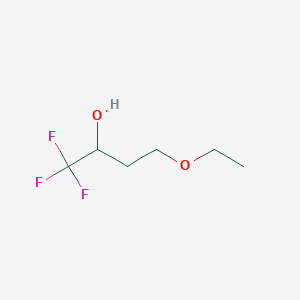

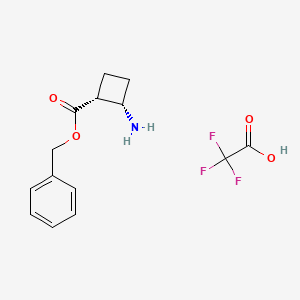

Bromoacetylcholine bromide, also known as 2-(2-Bromoacetyloxy)-N,N,N-trimethylethanaminium bromide, is used as an affinity alkylating agent for nicotinic receptors . It is part of Sigma’s Library of Pharmacologically Active Compounds .

Molecular Structure Analysis

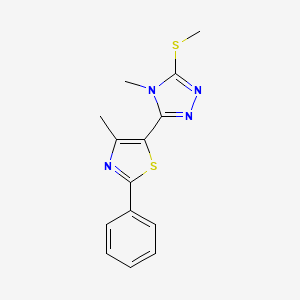

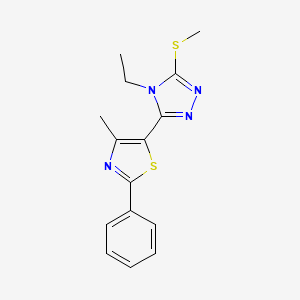

The empirical formula of Bromoacetylcholine bromide is C7H15BrNO2 -+ Br . It has a linear formula of C7H15BrNO2 -+ Br and a molecular weight of 305.01 .Physical And Chemical Properties Analysis

Bromoacetylcholine bromide is a powder that is soluble in water . It has a molecular weight of 305.01 . The compound should be stored at −20°C .Relevant Papers One paper discusses the use of Bromoacetylcholine bromide as an affinity alkylating agent for nicotinic receptors . Another paper discusses the stoichiometry of the ligand-binding sites in the acetylcholine receptor oligomer from muscle and electric organ, measured by affinity alkylation with Bromoacetylcholine bromide .

科学研究应用

1. 致癌和癌症进展中的作用

溴乙酰胆碱溴化物作为胆碱乙酰转移酶的抑制剂,已被观察到可以显著减弱人结肠癌细胞系 HT-29 中的基底细胞生长。这表明乙酰胆碱可能作为该细胞系中的自分泌/旁分泌信号分子,促成致癌和癌症进展 (Pettersson 等人,2009)。

2. 抑制乙酰胆碱诱导的增殖

乙酰胆碱 (ACh) 已知会发挥各种病理生理活动,包括影响肺组织中的成纤维细胞和炎性细胞。研究表明,溴乙酰胆碱溴化物可以抑制 ACh 诱导的成纤维细胞和肌成纤维细胞增殖,表明其在调节气道疾病中发挥作用 (Pieper 等人,2007)。

3. 对神经肌肉阻滞剂的影响

溴乙酰胆碱溴化物的影响延伸到麻醉领域,其与神经肌肉阻滞剂的相互作用正在接受研究。通过与罗库溴铵等药物形成主客体复合物,它可以促进这些药物与乙酰胆碱受体的解离。这种相互作用对于在没有乙酰胆碱酯酶抑制剂相关的副作用的情况下逆转神经肌肉阻滞至关重要 (Adam 等人,2002)。

4. 对农药诱导的乙酰胆碱酯酶抑制的保护作用

研究表明,溴乙酰胆碱溴化物可能提供对某些农药抑制乙酰胆碱酯酶的保护作用。这种保护作用对于职业健康很重要,尤其是在农业和害虫防治中 (Henderson 等人,2012)。

5. 抑制毒蕈碱受体偶联的钙信号

已发现溴乙酰胆碱溴化物可以抑制分离的人结肠隐窝中的毒蕈碱 M3 受体偶联的钙信号。这表明其在治疗肠易激综合征 (IBS) 等疾病中具有潜在作用,特别是在涉及腹泻的情况下 (Lindqvist 等人,2002)。

作用机制

Target of Action

Bromoacetylcholine bromide is primarily used as an affinity alkylating agent for nicotinic receptors . These receptors are a type of acetylcholine receptor, also known as cholinergic receptors. They play a significant role in the autonomic nervous system, mediating both sympathetic and parasympathetic responses .

Mode of Action

The compound interacts with its targets, the nicotinic receptors, through a process known as alkylation . Alkylation involves the transfer of an alkyl group from the bromoacetylcholine bromide to the nicotinic receptor. This process can result in changes to the receptor’s function, potentially altering the way it responds to acetylcholine .

Biochemical Pathways

Acetylcholine plays a crucial role in a variety of physiological functions, including muscle contraction, heart rate regulation, learning, and memory .

Pharmacokinetics

As a bromide salt, it is soluble in water , which could potentially influence its absorption and distribution in the body

Result of Action

The molecular and cellular effects of bromoacetylcholine bromide’s action largely depend on the specific context in which it is used. As an alkylating agent, it can modify the function of nicotinic receptors, potentially leading to changes in cellular responses to acetylcholine .

Action Environment

The action, efficacy, and stability of bromoacetylcholine bromide can be influenced by various environmental factors. For instance, its solubility in water suggests that it may be more effective in aqueous environments. Additionally, its stability may be affected by factors such as temperature and pH, although specific details would require further investigation.

属性

IUPAC Name |

2-(2-bromoacetyl)oxyethyl-trimethylazanium;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15BrNO2.BrH/c1-9(2,3)4-5-11-7(10)6-8;/h4-6H2,1-3H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFIIOPIEVQSYHH-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCOC(=O)CBr.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Br2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701017386 | |

| Record name | 2-(2-Bromoacetyloxy)-N.,N,N-trimethylethanaminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701017386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>45.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56463469 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

22004-27-9 | |

| Record name | 2-(2-Bromoacetyloxy)-N.,N,N-trimethylethanaminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701017386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Exo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane](/img/structure/B3116841.png)

![4-[(Dipropylamino)methyl]benzoic acid hydrochloride](/img/structure/B3116895.png)